molecular formula C21H27NO2 B5758919 N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide

N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide

Cat. No. B5758919
M. Wt: 325.4 g/mol
InChI Key: HRPPWBNOACGILD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide, also known as BDP-9066, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of benzylamide derivatives and has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide is not fully understood. However, it has been suggested that it may exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression. It has also been suggested that N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide may modulate the immune system, leading to reduced inflammation and enhanced anti-tumor activity.
Biochemical and Physiological Effects
N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are proteins involved in cancer progression. N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide has also been shown to modulate the immune system by reducing the production of pro-inflammatory cytokines and enhancing the activity of natural killer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide for lab experiments is its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties, making it a useful compound for studying these conditions. However, one limitation of N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide. One direction is to further investigate its potential therapeutic applications in various fields of medicine, including cancer and inflammation. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its therapeutic effects. Additionally, future studies could focus on improving the solubility of N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide, in order to make it more useful for lab experiments.

Synthesis Methods

The synthesis of N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide involves a multi-step process that includes the reaction of 2,4-dimethylphenol with tert-butyl chloroacetate to form tert-butyl 2-(2,4-dimethylphenoxy)acetate. The resulting product is then reacted with benzylamine to form N-benzyl-2-(2,4-dimethylphenoxy)acetamide. Finally, the tert-butyl group is removed using trifluoroacetic acid to obtain N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide.

Scientific Research Applications

N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide has been found to have potential therapeutic applications in various fields of medicine. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. In particular, N-benzyl-N-(tert-butyl)-2-(2,4-dimethylphenoxy)acetamide has shown promising results in the treatment of colon cancer, breast cancer, and prostate cancer. It has also been studied for its potential use in the treatment of neuropathic pain and inflammatory bowel disease.

properties

IUPAC Name

N-benzyl-N-tert-butyl-2-(2,4-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-16-11-12-19(17(2)13-16)24-15-20(23)22(21(3,4)5)14-18-9-7-6-8-10-18/h6-13H,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPPWBNOACGILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N(CC2=CC=CC=C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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